molecular formula C13H17NO3 B1468536 (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1497856-23-1

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B1468536
CAS RN: 1497856-23-1
M. Wt: 235.28 g/mol
InChI Key: UVJDSYWXTKCIKJ-UHFFFAOYSA-N
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Description

“(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone” involves a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Novel compounds with similar structures to (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone have been synthesized and characterized through techniques like FTIR, NMR, and mass spectrometry. Such studies often aim to elucidate the chemical structure and properties of these compounds, contributing to a deeper understanding of their potential applications in various fields, including pharmaceuticals and materials science (FathimaShahana & Yardily, 2020).

Crystal Packing and Non-Covalent Interactions

  • Research into crystal packing and the role of non-covalent interactions in supramolecular architectures of related compounds has provided insights into the functional roles these interactions play. Understanding these interactions is crucial for the design and development of new materials with tailored properties (Sharma et al., 2019).

Antimicrobial Activity

  • Certain derivatives have been evaluated for antimicrobial activity, showcasing the potential for related compounds to be developed as new antimicrobial agents. This research is particularly relevant in the context of rising antibiotic resistance, highlighting the need for novel antimicrobials (Chaudhari, 2012).

Herbicidal Activity

  • Aryl-naphthyl methanone derivatives, structurally related to (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone, have been designed and synthesized, showing promising herbicidal activity. This suggests potential agricultural applications of such compounds in controlling weed growth without harming crops (Fu et al., 2019).

Antitumor Agents

  • Research has also focused on the synthesis and evaluation of related compounds as potent anti-tumor agents. Understanding the cytotoxic mechanisms of these compounds can lead to the development of new cancer therapies (Hayakawa et al., 2004).

properties

IUPAC Name

(4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDSYWXTKCIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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